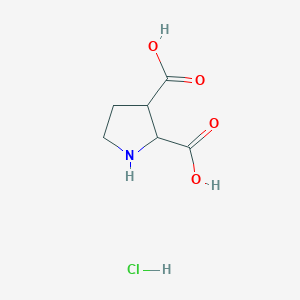

Pyrrolidine-2,3-dicarboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

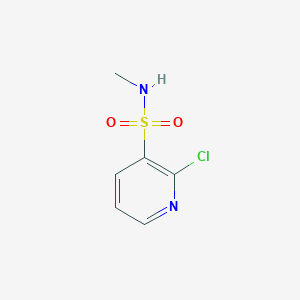

Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO4 and its molecular weight is 195.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Self-Assembly and Metal-Organic Frameworks (MOFs)

Research has demonstrated the ability of Pyrrolidine-2,3-dicarboxylic acid hydrochloride, or structurally related compounds, to participate in the self-assembly of lanthanide helicate coordination polymers into 3D metal-organic framework structures. These structures are characterized by their unique helical chains and three-dimensional frameworks, which can be tailored by the choice of metal ions and reaction conditions (Ghosh & Bharadwaj, 2004).

Nanotubular Structures and Open Frameworks

Further studies have shown that coordination polymers of La(III) can form bunched infinite nanotubes and convert into open-framework structures under specific conditions. These transformations are crucial for the development of new materials with potential applications in catalysis, gas storage, and separation technologies (Ghosh & Bharadwaj, 2005).

Theoretical Simulations and Structural Analysis

A study on the zinc(II) coordination complex with 2,3-pyridinedicarboxylate showcased the importance of theoretical simulations and structural analysis in understanding the interactions within coordination complexes. These insights are vital for the design of materials with specific electronic and structural properties (Soudani et al., 2020).

Extraction and Separation Techniques

The extraction of Pyridine-3-carboxylic acid using non-toxic solvents has been studied, highlighting the relevance of this compound and related compounds in improving the efficiency and eco-friendliness of separation processes in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Luminescent Properties and Sensing Applications

Research into metal–organic frameworks polymers of Pr(III) and Eu(III) with pyridine-2,6-dicarboxylic acid has unveiled their synthesis, structure, and luminescent properties. These findings suggest potential applications in sensing and luminescence-based technologies (Yang et al., 2012).

Wirkmechanismus

Target of Action

Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a compound that has been studied for its potential biological activity Compounds with a pyrrolidine ring have been reported to interact with various targets, including the chemokine receptor cxcr4 .

Mode of Action

It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a specific manner, leading to changes in their function.

Biochemical Pathways

Compounds containing a pyrrolidine ring have been shown to interact with various biochemical pathways . For instance, pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4, which plays a crucial role in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical properties of a compound, such as its stereochemistry and three-dimensional structure, can be influenced by environmental factors .

Safety and Hazards

When handling Pyrrolidine-2,3-dicarboxylic acid hydrochloride, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

pyrrolidine-2,3-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-2-7-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENFDRYXDLXALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706418-84-9 |

Source

|

| Record name | pyrrolidine-2,3-dicarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)

![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)